2,4-Diiodoundecan-3-one
Description
2,4-Diiodoundecan-3-one is a halogenated ketone with an 11-carbon backbone (undecane), featuring a ketone group at position 3 and iodine atoms at positions 2 and 4. Its molecular formula is C₁₁H₁₈I₂O, with a molecular weight of 448.07 g/mol. While direct experimental data on this compound are scarce in the provided evidence, its structural analogs (e.g., halogenated alkanones and aryl-substituted ketones) suggest applications in organic synthesis, medicinal chemistry, or materials science .
Properties
CAS No. |
649767-33-9 |
|---|---|
Molecular Formula |
C11H20I2O |
Molecular Weight |
422.08 g/mol |
IUPAC Name |
2,4-diiodoundecan-3-one |
InChI |
InChI=1S/C11H20I2O/c1-3-4-5-6-7-8-10(13)11(14)9(2)12/h9-10H,3-8H2,1-2H3 |
InChI Key |
KVEFMVVUYYHCQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(=O)C(C)I)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diiodoundecan-3-one typically involves the iodination of undecanone derivatives. One common method is the halogenation of undecan-3-one using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or chloroform, and the temperature is maintained at around 0-5°C to prevent over-iodination.
Industrial Production Methods: Industrial production of 2,4-Diiodoundecan-3-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diiodoundecan-3-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) at room temperature.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Formation of substituted undecanones with different functional groups replacing the iodine atoms.
Reduction: Formation of 2,4-diiodoundecan-3-ol.
Oxidation: Formation of 2,4-diiodoundecanoic acid or other oxidized derivatives.
Scientific Research Applications
2,4-Diiodoundecan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent in medical imaging.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Diiodoundecan-3-one depends on its interaction with molecular targets and pathways. The iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The ketone group can undergo nucleophilic addition reactions, which may play a role in its biological activity. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following table compares 2,4-Diiodoundecan-3-one with two related compounds: 1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one ([8]-Paradol, ) and a hypothetical 2,4-Dichloroundecan-3-one.
| Property | 2,4-Diiodoundecan-3-one | 1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one ([8]-Paradol) | 2,4-Dichloroundecan-3-one (Hypothetical) |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₈I₂O | C₁₉H₃₀O₃ | C₁₁H₁₈Cl₂O |
| Substituents | Iodine (positions 2,4) | Aryl (4-hydroxy-3-methoxyphenyl at position 1) | Chlorine (positions 2,4) |
| Polarity | High (due to iodine’s polarizability) | Moderate (polar aryl groups) | Moderate (smaller, electronegative Cl) |
| Potential Reactivity | Nucleophilic substitution (I⁻ leaving group) | Electrophilic aromatic substitution (activated aryl ring) | Nucleophilic substitution (Cl⁻ leaving group) |
| Applications | Synthetic intermediates, halogenated probes | Natural product derivatives (e.g., gingerols), antioxidants | Agrochemistry, polymer precursors |
Biological Activity
2,4-Diiodoundecan-3-one is a chemical compound that has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties. The information presented is based on a review of diverse sources, including case studies and research findings.
Chemical Structure and Properties
2,4-Diiodoundecan-3-one is characterized by its unique structure, which includes two iodine atoms at the 2 and 4 positions of a undecane chain with a ketone functional group at the 3 position. This configuration is significant as it influences the compound's reactivity and biological interactions.
Table 1: Chemical Structure of 2,4-Diiodoundecan-3-one
| Property | Value |
|---|---|
| Molecular Formula | CHIO |
| Molecular Weight | 396.09 g/mol |
| IUPAC Name | 2,4-Diiodoundecan-3-one |
Antioxidant Activity
Research indicates that 2,4-Diiodoundecan-3-one exhibits notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body, which can prevent oxidative stress and related diseases.
- DPPH Radical Scavenging Activity : The compound demonstrated significant scavenging activity against DPPH radicals, a common method for evaluating antioxidant capacity. In comparative studies, it was found to have a higher DPPH scavenging ability than several known antioxidants, including ascorbic acid (vitamin C) .
Anticancer Activity
The anticancer potential of 2,4-Diiodoundecan-3-one has been investigated in various cancer cell lines.
- Mechanism of Action : Studies have shown that this compound can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels. This pro-oxidative effect leads to mitochondrial dysfunction and activation of caspases, essential enzymes in the apoptosis pathway .
- Case Study : In a specific case study involving K562 leukemia cells, treatment with 2,4-Diiodoundecan-3-one resulted in a significant reduction in cell viability and an increase in apoptosis markers after 48 hours of exposure. The increase in caspase activity was noted to be more pronounced compared to untreated controls .
Antimicrobial Activity
The antimicrobial efficacy of 2,4-Diiodoundecan-3-one has also been assessed against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited moderate antibacterial activity against Gram-positive bacteria with MIC values ranging from 16 to 64 µg/mL. This suggests potential therapeutic applications in treating infections caused by these pathogens .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antioxidant | Significant DPPH scavenging activity |
| Anticancer | Induces apoptosis; increases ROS levels |
| Antimicrobial | Moderate activity against Gram-positive bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
